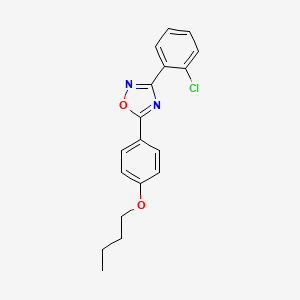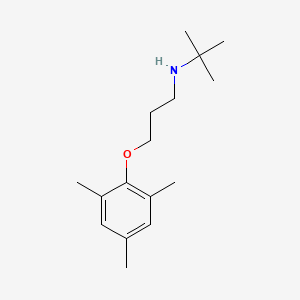![molecular formula C23H17NO3 B4921912 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4921912.png)
4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone, also known as BBPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies. We will also list future directions for the research on this compound.
Applications De Recherche Scientifique
4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This makes 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone a promising candidate for the development of new anti-inflammatory drugs.
In addition, 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone has been found to exhibit antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Studies have also shown that 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone has anticancer properties and can induce apoptosis in cancer cells. This makes 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone a promising candidate for the development of new anticancer drugs.
Mécanisme D'action
The mechanism of action of 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone is not fully understood. However, studies have shown that 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone inhibits the activity of COX-2, which is involved in the inflammatory response. 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone has also been found to induce apoptosis in cancer cells, which is believed to be due to its ability to activate the caspase cascade.
Biochemical and Physiological Effects:
4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of COX-2, which is involved in the inflammatory response. 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone has also been found to exhibit antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Studies have also shown that 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone has anticancer properties and can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone in lab experiments is that it exhibits a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies. However, one limitation of using 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.
Orientations Futures
There are several future directions for the research on 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone. One area of research could focus on elucidating the mechanism of action of 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone. This would help to optimize its use in drug development. Another area of research could focus on developing new derivatives of 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone with improved biological activity. Finally, research could focus on investigating the potential of 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone for the treatment of other diseases, such as neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone involves the reaction of 2-hydroxybenzaldehyde with benzyl bromide in the presence of a base to form 2-(benzyloxy)benzaldehyde. This intermediate is then reacted with phenyl hydrazine to form 2-(benzyloxy)benzylidene-phenylhydrazine. Finally, the reaction of this intermediate with ethyl acetoacetate in the presence of a base leads to the formation of 4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone.
Propriétés
IUPAC Name |
(4E)-3-phenyl-4-[(2-phenylmethoxyphenyl)methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c25-23-20(22(24-27-23)18-11-5-2-6-12-18)15-19-13-7-8-14-21(19)26-16-17-9-3-1-4-10-17/h1-15H,16H2/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQGPUWIOWJKRD-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=NOC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=C/3\C(=NOC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-methoxyphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4921829.png)

![4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4921841.png)

![7-(2,4-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4921848.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4921861.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4921901.png)

![{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B4921916.png)

![3-(4-methoxyphenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4921922.png)
![rel-(2R,3R)-3-(4-morpholinyl)-1'-(2-pyridinylmethyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4921924.png)
